
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an aminopropyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method is the reaction of pyrrole with 3-bromopropylamine, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 1-(3-Aminopropyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(3-Aminopropyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropyl group can facilitate binding to specific molecular targets, while the aldehyde group can participate in covalent interactions.
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrole ring.
(3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used for surface functionalization.
Uniqueness: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring with the aminopropyl and aldehyde groups, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-aminopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,4,6,9H2 |
InChI Key |
YNLXTQOLIVTGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


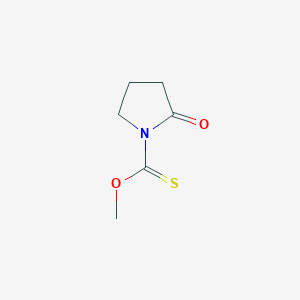
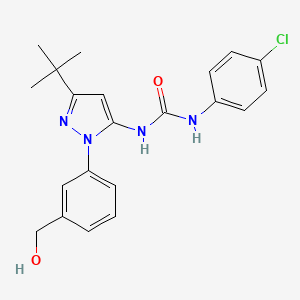
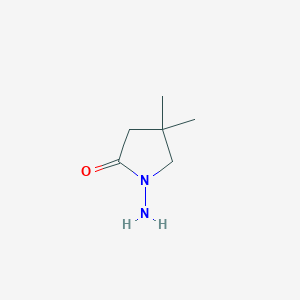


![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

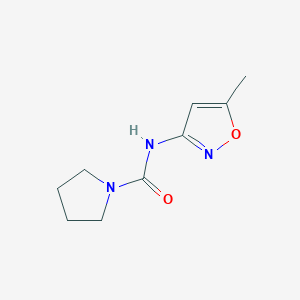


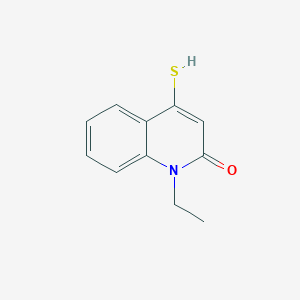
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
